

# Application Notes & Protocols for a Study on Pharmavit and Cognitive Function

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Pharmavit |           |
| Cat. No.:            | B1168632  | Get Quote |

Topic: Recruiting Participants for a Study on a Novel **Pharmavit** Formulation and its Effects on Cognitive Function in an Aging Population.

Audience: Researchers, scientists, and drug development professionals.

### **Application Notes**

#### Introduction

Cognitive decline is a significant concern in the aging population, impacting memory, attention, and executive functions. Nutritional interventions are a promising avenue for supporting brain health. **Pharmavite** LLC has been a pioneer in creating science-backed vitamin and supplement products[1]. Recent research has highlighted the potential roles of Vitamin K2 and Folate in maintaining cognitive health[2][3]. This document outlines the rationale and protocols for a clinical study to investigate the effects of a novel **Pharmavit** formulation containing Vitamin K2 (as Menaquinone-7, MenaQ7®) and Folate (as Quatrefolic®) on cognitive function in older adults. This study aims to provide robust data on the efficacy of this supplement in supporting long-term memory, recall, concentration, and mental sharpness[1].

#### Scientific Rationale

Both Vitamin K2 and Folate are implicated in pathways crucial for neuronal health. Vitamin K2 is involved in the carboxylation of Gas6, a protein that plays a role in cell survival, myelination, and synaptic plasticity. Folate is essential for the one-carbon metabolism pathway, which is



critical for DNA synthesis and repair, as well as the production of neurotransmitters.

Deficiencies in folate have been linked to an increased risk of cognitive decline[2]. The proposed **Pharmavit** formulation combines these two key nutrients to synergistically support cognitive function.

Hypothesized Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action for the key ingredients in the proposed **Pharmavit** formulation.



Click to download full resolution via product page

Hypothesized signaling pathway of **Pharmavit** ingredients on cognitive function.

## **Experimental Protocols**







#### 1. Study Design

A 12-week, double-blind, randomized, placebo-controlled, parallel-group study will be conducted[4]. Participants will be randomly assigned to one of two groups:

- Treatment Group: Daily oral administration of the **Pharmavit** Cognitive Health Supplement.
- Placebo Group: Daily oral administration of a placebo capsule identical in appearance to the active supplement.

Cognitive assessments will be performed at baseline (Week 0), mid-point (Week 6), and end of the study (Week 12).

#### 2. Participant Recruitment and Screening

Participants will be recruited through various channels, including university research participant databases, local advertisements, and collaborations with senior centers. A multi-step screening process will be employed to ensure the enrollment of a suitable cohort.

Workflow for Participant Recruitment and Screening





Click to download full resolution via product page

Workflow for participant recruitment, screening, and enrollment.



#### Inclusion and Exclusion Criteria

| Inclusion Criteria                                | Exclusion Criteria                                                                                                     |
|---------------------------------------------------|------------------------------------------------------------------------------------------------------------------------|
| Male or female, aged 50-89 years[5].              | Diagnosis of dementia or other significant neurological disorders (e.g., Parkinson's Disease, Alzheimer's Disease)[5]. |
| Subjective cognitive complaints or concerns[5].   | Current use of medications known to significantly affect cognitive function.                                           |
| Able to provide informed consent.                 | Uncontrolled medical conditions (e.g., diabetes, hypertension).                                                        |
| English as the primary spoken language[4].        | Allergy to any of the supplement ingredients.                                                                          |
| Normal or corrected-to-normal vision and hearing. | Participation in another clinical trial within the last 30 days.                                                       |

#### 3. Intervention

- Active Supplement: Capsules containing a proprietary blend of Vitamin K2 (180 mcg as MenaQ7®) and Folate (400 mcg as Quatrefolic®).
- Placebo: Identical capsules containing microcrystalline cellulose.

Participants will be instructed to take one capsule daily with their morning meal for 12 weeks. Adherence will be monitored through capsule counts at follow-up visits.

#### 4. Cognitive Assessments

A battery of validated cognitive tests will be administered to assess various cognitive domains. The selection of tests is based on their sensitivity to mild cognitive changes and their widespread use in clinical trials[6][7].



| Cognitive Domain               | Assessment Tool                               | Description                                                                                                                                                                   |
|--------------------------------|-----------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Global Cognition               | Montreal Cognitive Assessment (MoCA)[8][9]    | A 30-point test assessing multiple cognitive domains, including memory, language, and executive functions. It is highly sensitive for detecting mild cognitive impairment[8]. |
| Memory                         | California Verbal Learning Test<br>(CVLT)     | Assesses verbal learning and memory, including recall and recognition.                                                                                                        |
| Attention & Executive Function | Trail Making Test (Parts A & B)               | Measures processing speed, sequencing, mental flexibility, and visual-motor skills.                                                                                           |
| Verbal Fluency                 | Controlled Oral Word Association Test (COWAT) | Assesses spontaneous production of words under restricted conditions.                                                                                                         |

#### 5. Data Collection and Management

Data will be collected at each study visit and entered into a secure, compliant electronic data capture (EDC) system. All participant information will be de-identified to maintain confidentiality.

**Data Collection Schedule** 



| Visit                                     | Week 0 (Baseline) | Week 6 (Mid-point) | Week 12 (End of<br>Study) |
|-------------------------------------------|-------------------|--------------------|---------------------------|
| Informed Consent                          | X                 |                    |                           |
| Demographics & Medical History            | X                 |                    |                           |
| Cognitive Assessments (MoCA, CVLT, etc.)  | X                 | X                  | X                         |
| Adverse Event<br>Monitoring               | X                 | X                  | X                         |
| Supplement Dispensation & Adherence Check | X                 | X                  | X                         |

#### 6. Statistical Analysis

The primary outcome will be the change in MoCA scores from baseline to Week 12 between the treatment and placebo groups. Secondary outcomes will include changes in the scores of the other cognitive tests. An analysis of covariance (ANCOVA) will be used to compare the change in scores between the two groups, with the baseline score as a covariate. A p-value of <0.05 will be considered statistically significant.

Participant Demographics (Hypothetical Data)



| Characteristic                     | Treatment Group<br>(n=50) | Placebo Group<br>(n=50) | Total (n=100) |
|------------------------------------|---------------------------|-------------------------|---------------|
| Age (mean ± SD)                    | 68.5 ± 7.2                | 69.1 ± 6.8              | 68.8 ± 7.0    |
| Gender (Female, %)                 | 52%                       | 54%                     | 53%           |
| Education (years, mean ± SD)       | 15.2 ± 2.1                | 14.9 ± 2.3              | 15.1 ± 2.2    |
| Baseline MoCA Score<br>(mean ± SD) | 25.8 ± 2.5                | 26.0 ± 2.3              | 25.9 ± 2.4    |

#### Expected Cognitive Assessment Outcomes (Hypothetical Data)

| Assessment             | Group      | Baseline (Mean<br>± SD) | Week 12 (Mean<br>± SD) | Change from<br>Baseline (Mean<br>± SD) |
|------------------------|------------|-------------------------|------------------------|----------------------------------------|
| MoCA Score             | Treatment  | 25.8 ± 2.5              | 27.5 ± 2.1             | +1.7 ± 1.2                             |
| Placebo                | 26.0 ± 2.3 | 26.2 ± 2.4              | +0.2 ± 1.0             |                                        |
| CVLT (Total<br>Recall) | Treatment  | 45.2 ± 5.1              | 48.9 ± 4.8             | +3.7 ± 2.5                             |
| Placebo                | 44.8 ± 5.3 | 45.1 ± 5.5              | +0.3 ± 2.1             |                                        |

Disclaimer: This document provides a template for application notes and protocols. The specific details of a study, including the formulation of the investigational product and the choice of assessments, should be determined by the principal investigators and approved by an Institutional Review Board (IRB).

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. pharmavite.com [pharmavite.com]
- 2. Vitamin K2 and folate supplementation enhance cognitive health in older adults, study finds [nutraceuticalbusinessreview.com]
- 3. Tackling vitamin K2 and folate deficiencies essential for senior's brain health, study suggests [nutritioninsight.com]
- 4. A Clinical Trial to Assess Cognitive Effects of Cognitive Nutritional Supplement in General Population | Clinical Research Trial Listing [centerwatch.com]
- 5. Volunteer for a Study | The Mind Research Network (MRN) [mrn.org]
- 6. A Recommended Scale for Cognitive Screening in Clinical Trials of Parkinson's Disease PMC [pmc.ncbi.nlm.nih.gov]
- 7. CNS Clinical Trials 101: Everything You Need to Know [medidata.com]
- 8. mocacognition.com [mocacognition.com]
- 9. Cognitive Evaluation | AAFP [aafp.org]
- To cite this document: BenchChem. [Application Notes & Protocols for a Study on Pharmavit and Cognitive Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1168632#recruiting-participants-for-a-study-on-pharmavit-and-cognitive-function]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com